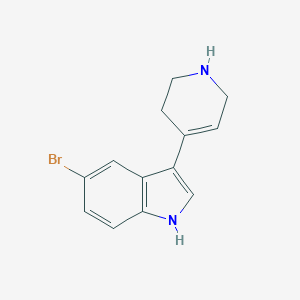

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Overview

Description

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and a tetrahydropyridinyl group at the 3rd position. Its molecular formula is C13H14BrN3, and it has a molecular weight of 292.17 g/mol .

Mechanism of Action

Target of Action

The primary target of the compound 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is the 5-HT6 receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .

Mode of Action

The compound acts as an inhibitor of the 5-HT6 receptor . It binds to the receptor and inhibits the production of cAMP, a second messenger involved in signal transduction . The inhibitory concentration (IC50) against 5-HT stimulated cAMP production in HeLa cells stably transfected with human 5-HT6 receptor is 33.7nM .

Biochemical Pathways

The compound’s action on the 5-HT6 receptor affects the serotonergic signaling pathway . By inhibiting the production of cAMP, it modulates the activity of protein kinase A (PKA), which plays a key role in mediating the effects of cAMP . This can lead to a variety of downstream effects, including changes in gene expression and modulation of ion channels .

Result of Action

Given its role as an inhibitor of the 5-ht6 receptor, it is likely to modulate serotonergic signaling and could potentially have effects on mood, cognition, and other neurological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the bromination of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The tetrahydropyridinyl group can be oxidized to form corresponding pyridine derivatives.

Reduction Reactions: The compound can undergo reduction reactions to modify the indole ring or the tetrahydropyridinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products Formed

Substitution: Formation of azido or thiol derivatives.

Oxidation: Formation of pyridine derivatives.

Reduction: Formation of reduced indole or tetrahydropyridine derivatives.

Scientific Research Applications

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anticancer and neuroprotective activities.

Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine

- 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine

Uniqueness

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is unique due to its specific substitution pattern on the indole ring and the presence of the tetrahydropyridinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound that has garnered attention due to its potential biological activities. This indole derivative incorporates a bromine atom and a tetrahydropyridine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for the development of therapeutic agents.

- IUPAC Name : this compound

- CAS Number : 127792-80-7

- Molecular Formula : C13H13BrN2

- Molecular Weight : 277.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the compound may exhibit:

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains. The presence of the indole ring is known to enhance antimicrobial properties through mechanisms such as membrane disruption and inhibition of nucleic acid synthesis.

- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. The tetrahydropyridine structure could facilitate interactions with cellular receptors or enzymes involved in cell proliferation.

Biological Activity Data

Case Studies

Several studies have highlighted the potential of indole derivatives in therapeutic applications:

- Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various indole derivatives, including those similar to this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the indole structure can enhance activity against resistant strains .

- Cytotoxicity Against Cancer Cells : Research focusing on the cytotoxic effects of indole derivatives demonstrated that compounds with a tetrahydropyridine moiety exhibited enhanced apoptosis in cancer cell lines. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .

Properties

IUPAC Name |

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKKUEPMSPRIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377119 | |

| Record name | 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127792-80-7 | |

| Record name | 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.